![molecular formula C22H30N2O B14327046 (E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene CAS No. 102389-74-2](/img/structure/B14327046.png)
(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. This particular compound features a butyl group attached to one phenyl ring and a hexyloxy group attached to the other, making it a unique derivative of azobenzene.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene typically involves the following steps:
Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, in this case, a phenol derivative, under basic conditions to form the azobenzene structure.
Industrial Production Methods
Industrial production of azobenzene derivatives like this compound often involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.
化学反応の分析
Types of Reactions
(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated azobenzene derivatives.
科学的研究の応用
(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in studies of molecular switches and light-induced conformational changes.
Biology: Investigated for its potential in controlling biological processes through light activation.
Medicine: Explored for use in targeted drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of advanced materials such as liquid crystals and photochromic dyes.
作用機序
The mechanism of action of (E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene involves the trans-cis isomerization of the diazene group upon exposure to light. This photoisomerization can induce significant changes in the molecular structure, affecting its interaction with other molecules and materials. The molecular targets and pathways involved include:
Photoresponsive Behavior: The compound can switch between trans and cis forms, altering its physical and chemical properties.
Interaction with Biological Molecules: The isomerization can modulate the activity of enzymes or receptors in biological systems.
類似化合物との比較
Similar Compounds
Azobenzene: The parent compound with no substituents on the aromatic rings.
4-Butylazobenzene: Similar structure but lacks the hexyloxy group.
4-Hexyloxyazobenzene: Similar structure but lacks the butyl group.
Uniqueness
(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene is unique due to the presence of both butyl and hexyloxy groups, which impart distinct physical and chemical properties. These substituents can influence the compound’s solubility, stability, and photoresponsive behavior, making it a valuable material for specialized applications.
特性
CAS番号 |
102389-74-2 |
|---|---|
分子式 |
C22H30N2O |
分子量 |
338.5 g/mol |
IUPAC名 |
(4-butylphenyl)-(4-hexoxyphenyl)diazene |
InChI |
InChI=1S/C22H30N2O/c1-3-5-7-8-18-25-22-16-14-21(15-17-22)24-23-20-12-10-19(11-13-20)9-6-4-2/h10-17H,3-9,18H2,1-2H3 |
InChIキー |
XQJWFLZETBBQJP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


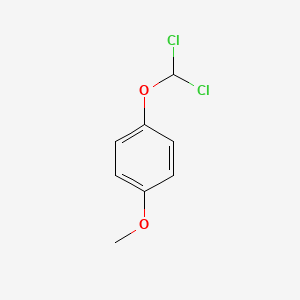
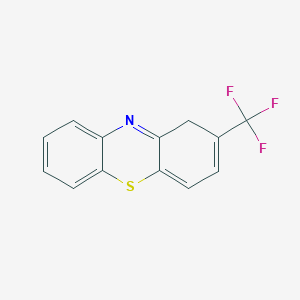
![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)
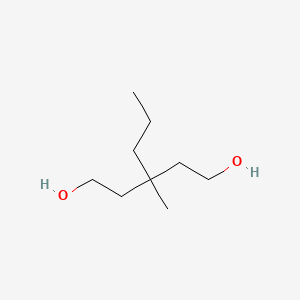
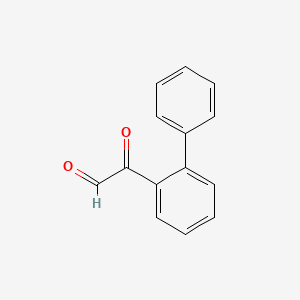
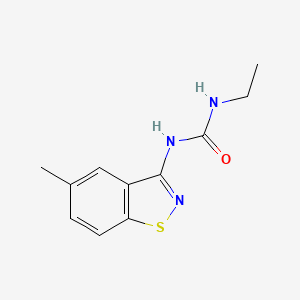


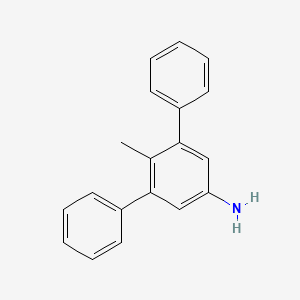

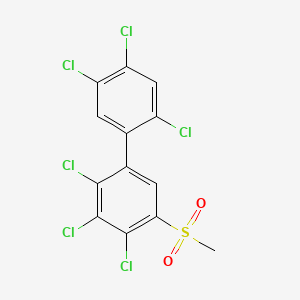
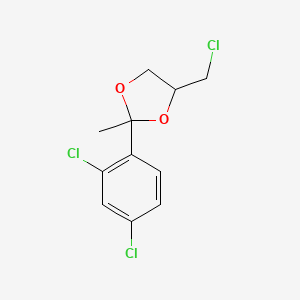
![N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine](/img/structure/B14327041.png)

